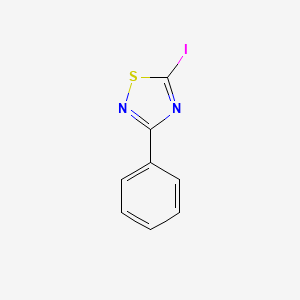

5-Iodo-3-phenyl-1,2,4-thiadiazole

Description

5-Iodo-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an iodine atom at position 5 and a phenyl group at position 2. This structure combines aromaticity with the electron-withdrawing properties of iodine, making it a valuable intermediate in synthetic chemistry, particularly in cross-coupling reactions for drug discovery and material science .

Properties

Molecular Formula |

C8H5IN2S |

|---|---|

Molecular Weight |

288.11 g/mol |

IUPAC Name |

5-iodo-3-phenyl-1,2,4-thiadiazole |

InChI |

InChI=1S/C8H5IN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H |

InChI Key |

BUFPVTBMWNOOQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Iodo-3-phenyl-1,2,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with iodine and an oxidizing agent. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the cyclization process to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Iodo-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Scientific Research Applications

5-Iodo-3-phenyl-1,2,4-thiadiazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent, showing cytotoxic effects on various cancer cell lines.

Antimicrobial Agents: The compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.

Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Iodo-3-phenyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. In cancer cells, it may induce apoptosis by interacting with key proteins involved in cell cycle regulation and apoptosis pathways . Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Key Observations:

- Reactivity: Iodo-substituted thiadiazoles (e.g., 5-iodo-3-phenyl and 3,5-diiodo derivatives) exhibit superior reactivity in cross-coupling reactions compared to chloro or amino analogs due to iodine’s polarizable nature and ease of oxidative addition .

- Stability: Amino and chloro substituents enhance thermal and chemical stability, making them suitable for polymer synthesis and corrosion inhibition .

Pharmacological Potential

- Amino Derivatives: 2-Amino-1,3,4-thiadiazoles demonstrate antileishmanial activity (IC₅₀ values in micromolar range) and antimicrobial efficacy, attributed to hydrogen bonding and lipophilicity .

- Halogenated Derivatives : Iodo and chloro substituents improve electrophilicity, enhancing interactions with biological targets but may increase toxicity risks .

Q & A

Q. What are the key synthetic methodologies for preparing 5-Iodo-3-phenyl-1,2,4-thiadiazole, and how can intermediates be optimized for yield?

The synthesis of 5-Iodo-3-phenyl-1,2,4-thiadiazole typically involves iodination of precursor thiadiazoles. For example, 3,5-diiodo-1,2,4-thiadiazole serves as a critical intermediate, synthesized via iodination of 1,2,4-thiadiazole derivatives under controlled conditions (e.g., using iodine monochloride in acetic acid) . Optimization requires monitoring reaction parameters such as temperature (60–80°C), stoichiometry of iodinating agents, and solvent polarity. Characterization of intermediates via H/C NMR and X-ray crystallography ensures structural fidelity .

Q. How can the structure of 5-Iodo-3-phenyl-1,2,4-thiadiazole derivatives be confirmed experimentally?

A combination of spectroscopic and crystallographic techniques is essential:

Q. What are the primary reactivity patterns of 5-Iodo-3-phenyl-1,2,4-thiadiazole in cross-coupling reactions?

The iodine substituent enables Suzuki-Miyaura and Ullmann-type cross-coupling reactions. For example:

- Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups .

- Copper-mediated reactions with amines yield amino-substituted derivatives .

Reactivity depends on catalyst choice (Pd vs. Cu), solvent (DMF vs. THF), and base (KCO vs. CsCO) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and regioselectivity of 5-Iodo-3-phenyl-1,2,4-thiadiazole derivatives?

Density Functional Theory (DFT) calculations assess:

- Electrophilic/nucleophilic sites : Fukui indices identify reactive centers for substitution .

- Regioselectivity : Transition state modeling explains preferential iodination at the 5-position over the 3-position due to steric and electronic factors .

- Non-covalent interactions : AIM (Atoms in Molecules) analysis reveals halogen bonding between iodine and biological targets .

Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:

- Structural variations : Minor substituent changes (e.g., -Cl vs. -NH) alter binding to enzymes like cytochrome P450 .

- Assay conditions : pH-dependent solubility impacts MIC (Minimum Inhibitory Concentration) values .

- Synergistic effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) enhances activity .

Q. How can regioselective functionalization of 5-Iodo-3-phenyl-1,2,4-thiadiazole be achieved for targeted applications?

Regioselectivity is controlled by:

- Directing groups : Electron-withdrawing groups (e.g., -NO) at the phenyl ring direct electrophilic substitution .

- Metal catalysts : Pd(0) catalysts favor coupling at the iodine site, while Cu(I) promotes triazole-thiadiazole fusion .

- Solvent effects : Polar aprotic solvents stabilize transition states for 5-position reactivity .

Q. What experimental designs validate the stability of 5-Iodo-3-phenyl-1,2,4-thiadiazole under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC .

- Photostability : Expose to UV-Vis light (300–800 nm) and track iodine loss using ICP-MS .

- Thermal stability : TGA (Thermogravimetric Analysis) determines decomposition temperatures .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Cross-Coupling Reactions

| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | DMF | 78–85 | |

| Ullmann Coupling | CuI/Phen | DMSO | 65–72 | |

| Nucleophilic Substitution | KCO | Acetone | 88–93 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.